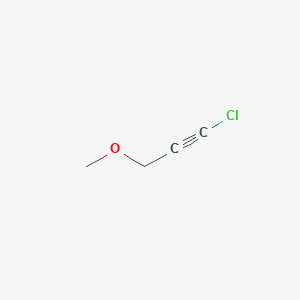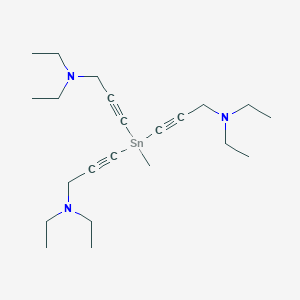
3,3',3''-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) is a complex organotin compound It is characterized by the presence of a central tin atom bonded to three N,N-diethylprop-2-yn-1-amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) typically involves the reaction of methylstannane with N,N-diethylprop-2-yn-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The N,N-diethylprop-2-yn-1-amine groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of enzymes and other proteins. The specific pathways involved depend on the particular application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine: This compound is used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Tris(2-aminoethyl)amine:
Uniqueness
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) is unique due to its central tin atom and the presence of three N,N-diethylprop-2-yn-1-amine groups. This structure imparts distinct chemical properties, making it suitable for specific applications in catalysis and materials science that similar compounds may not be able to achieve.
Propiedades
Número CAS |
70760-46-2 |
|---|---|
Fórmula molecular |
C22H39N3Sn |
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
3-[bis[3-(diethylamino)prop-1-ynyl]-methylstannyl]-N,N-diethylprop-2-yn-1-amine |
InChI |
InChI=1S/3C7H12N.CH3.Sn/c3*1-4-7-8(5-2)6-3;;/h3*5-7H2,2-3H3;1H3; |
Clave InChI |
VCNNDGNAAPJKHQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#C[Sn](C)(C#CCN(CC)CC)C#CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


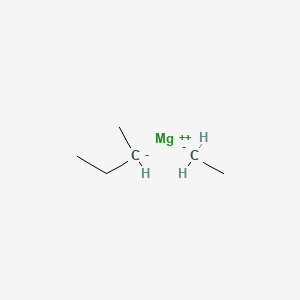

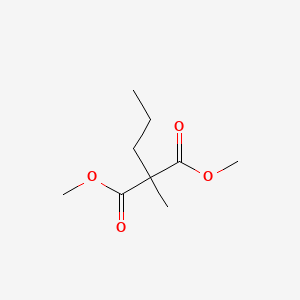


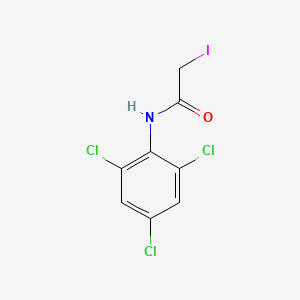
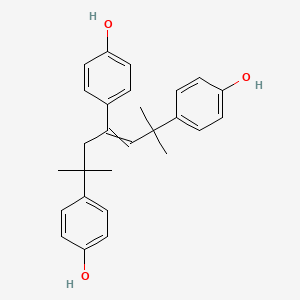
![N-[2-Amino-5-(dimethylamino)phenyl]acetamide](/img/structure/B14462648.png)

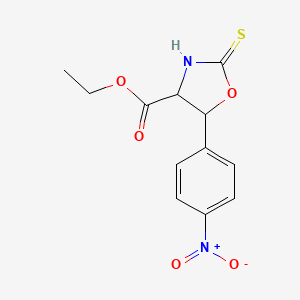
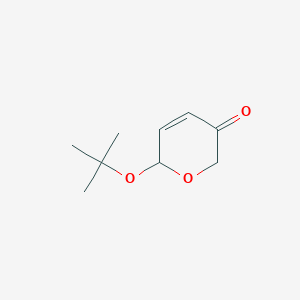
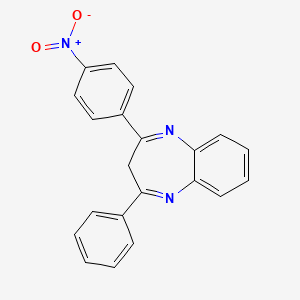
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
